molecular formula C26H23NO5 B12219333 (2Z)-2-(4-methoxybenzylidene)-8-(4-methoxyphenyl)-4-methyl-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

(2Z)-2-(4-methoxybenzylidene)-8-(4-methoxyphenyl)-4-methyl-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

Cat. No.: B12219333
M. Wt: 429.5 g/mol
InChI Key: MXFIFQOYNNKCSI-QRVIBDJDSA-N
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Description

(2Z)-2-(4-methoxybenzylidene)-8-(4-methoxyphenyl)-4-methyl-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxybenzylidene and methoxyphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-methoxybenzylidene)-8-(4-methoxyphenyl)-4-methyl-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-methoxybenzylidene)-8-(4-methoxyphenyl)-4-methyl-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH levels, and solvent choices.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while reduction could yield alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

The molecular structure of the compound reveals significant functional groups that contribute to its reactivity and potential biological activity. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets. The furobenzoxazine core is notable for its stability and ability to participate in various chemical reactions, making it a versatile scaffold for drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to (2Z)-2-(4-methoxybenzylidene)-8-(4-methoxyphenyl)-4-methyl-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and oxidative stress.
  • Case Studies : A study demonstrated that derivatives of benzoxazine compounds showed significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the benzoxazine structure can enhance anticancer efficacy .

Antimicrobial Properties

Compounds within this structural class have also been evaluated for antimicrobial activity. The methoxy groups may enhance the interaction with microbial membranes, leading to increased permeability and subsequent cell death:

  • Research Findings : Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds for antibiotic development .

Photonic Materials

The unique optical properties of this compound make it suitable for applications in photonic devices:

  • Fluorescence : The compound exhibits fluorescence properties that can be harnessed in sensors or imaging applications.
  • Case Studies : Research has shown that similar compounds can be incorporated into polymer matrices to create luminescent materials for optoelectronic applications .

Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis; effective against various cancers
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Material ScienceExhibits fluorescence; suitable for photonic devices

Mechanism of Action

The mechanism of action of (2Z)-2-(4-methoxybenzylidene)-8-(4-methoxyphenyl)-4-methyl-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(4-methoxybenzylidene)-8-(4-methoxyphenyl)-4-methyl-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets, making it a valuable compound for various scientific applications.

Biological Activity

The compound (2Z)-2-(4-methoxybenzylidene)-8-(4-methoxyphenyl)-4-methyl-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one belongs to the class of benzoxazines, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various research studies.

Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with 2-(N-substituted aminomethyl)phenols in the presence of a suitable catalyst. This reaction has been shown to yield moderate to excellent results depending on the substituents used in the reaction. The structure of the synthesized compound is confirmed through spectroscopic methods such as NMR and mass spectrometry.

Biological Activity

The biological activity of this compound has been extensively studied, revealing a range of pharmacological effects:

Anticancer Activity

Research indicates that derivatives of benzoxazines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines. In vitro studies have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Studies have reported that it exhibits moderate DPPH radical-scavenging activity, suggesting its potential use in preventing oxidative stress-related diseases .

Antifungal and Antibacterial Activity

Benzoxazine derivatives have demonstrated antifungal activity against pathogens such as Rhizoctonia solani and Sclerotinia sclerotiorum. Some compounds within this class showed good efficacy against these fungi at varying concentrations . Additionally, antibacterial properties have been noted against various pathogenic bacteria, indicating a broad spectrum of antimicrobial activity .

Case Studies

  • Anticancer Evaluation : A study conducted on a series of 4-methoxy-substituted benzoxazines revealed that certain derivatives exhibited high levels of cytotoxicity against A-549 and HCT-116 cancer cell lines with IC50 values ranging from 0.02 to 0.08 μmol/mL .
  • Antifungal Assessment : Another investigation highlighted that specific analogs showed over 90% inhibition against Sclerotinia sclerotiorum, emphasizing their potential as effective agricultural fungicides .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTest Organism/Cell LineIC50/Activity Level
Compound AAnticancerA-5490.04 μmol/mL
Compound BAntioxidantDPPH Radical ScavengingModerate
Compound CAntifungalRhizoctonia solani100% inhibition
Compound DAntibacterialVarious PathogensEffective

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

(2Z)-8-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]-4-methyl-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one

InChI

InChI=1S/C26H23NO5/c1-16-12-22-21(14-27(15-31-22)18-6-10-20(30-3)11-7-18)26-24(16)25(28)23(32-26)13-17-4-8-19(29-2)9-5-17/h4-13H,14-15H2,1-3H3/b23-13-

InChI Key

MXFIFQOYNNKCSI-QRVIBDJDSA-N

Isomeric SMILES

CC1=CC2=C(CN(CO2)C3=CC=C(C=C3)OC)C4=C1C(=O)/C(=C/C5=CC=C(C=C5)OC)/O4

Canonical SMILES

CC1=CC2=C(CN(CO2)C3=CC=C(C=C3)OC)C4=C1C(=O)C(=CC5=CC=C(C=C5)OC)O4

Origin of Product

United States

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